
N*1*-Methyl-N*1*-(3-nitro-benzyl)-ethane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-Methyl-N1-(3-nitro-benzyl)-ethane-1,2-diamine is an organic compound characterized by the presence of a nitrobenzyl group attached to an ethane-1,2-diamine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-Methyl-N1-(3-nitro-benzyl)-ethane-1,2-diamine typically involves the following steps:
Nitration of Benzyl Chloride: Benzyl chloride is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 3-nitrobenzyl chloride.
Alkylation of Ethane-1,2-diamine: The 3-nitrobenzyl chloride is then reacted with ethane-1,2-diamine in the presence of a base such as sodium hydroxide to yield N-(3-nitro-benzyl)-ethane-1,2-diamine.
Methylation: Finally, the N-(3-nitro-benzyl)-ethane-1,2-diamine is methylated using methyl iodide in the presence of a base like potassium carbonate to obtain N-Methyl-N-(3-nitro-benzyl)-ethane-1,2-diamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
N1-Methyl-N1-(3-nitro-benzyl)-ethane-1,2-diamine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Sodium hydroxide, various nucleophiles.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products
Reduction: N-Methyl-N-(3-aminobenzyl)-ethane-1,2-diamine.
Substitution: Various substituted benzyl derivatives.
Oxidation: N-Methyl-N-(3-carboxybenzyl)-ethane-1,2-diamine.
科学的研究の応用
N1-Methyl-N1-(3-nitro-benzyl)-ethane-1,2-diamine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as enhanced thermal stability or electronic characteristics.
Biological Studies: It can be used as a probe to study the interactions of nitrobenzyl derivatives with biological macromolecules.
作用機序
The mechanism of action of N1-Methyl-N1-(3-nitro-benzyl)-ethane-1,2-diamine depends on its specific application:
Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes by binding to the active site and preventing substrate access.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways.
Polymer Integration: When incorporated into polymers, it can influence the physical properties of the material through its chemical structure.
類似化合物との比較
Similar Compounds
- N1-Methyl-N1-(4-nitro-benzyl)-ethane-1,2-diamine : Similar structure but with the nitro group in the para position.
- N1-Methyl-N1-(3-nitro-phenyl)-ethane-1,2-diamine : Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness
N1-Methyl-N1-(3-nitro-benzyl)-ethane-1,2-diamine is unique due to the specific positioning of the nitro group on the benzyl moiety, which can influence its reactivity and interactions with other molecules. This positional specificity can lead to different biological activities and material properties compared to its analogs.
特性
IUPAC Name |
N'-methyl-N'-[(3-nitrophenyl)methyl]ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-12(6-5-11)8-9-3-2-4-10(7-9)13(14)15/h2-4,7H,5-6,8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFIRAEQKHDHBLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN)CC1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


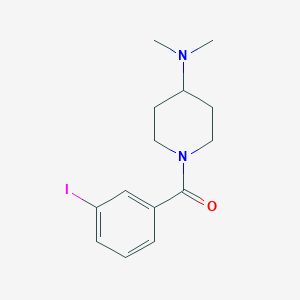
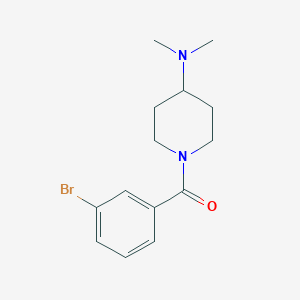

![4-[2-(Benzyloxy)ethoxy]aniline](/img/structure/B7867949.png)
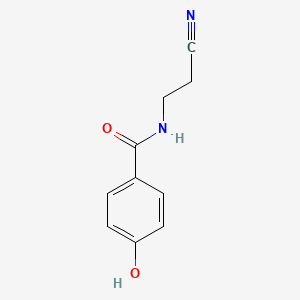
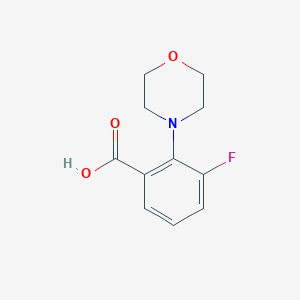
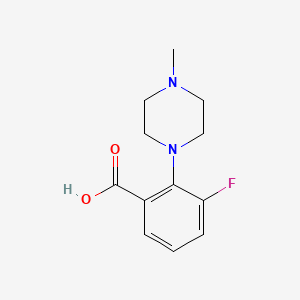



![N*1*-(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-N*1*-methyl-ethane-1,2-diamine](/img/structure/B7868002.png)
![2-{[(2-Amino-ethyl)-methyl-amino]-methyl}-benzonitrile](/img/structure/B7868005.png)
